![molecular formula C25H21N5O2S B2486412 1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207041-43-7](/img/structure/B2486412.png)
1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound known for its unique structure and diverse applications. It features a blend of aromatic and heterocyclic rings, which contribute to its chemical versatility and potential for various chemical reactions. This compound is a product of advanced synthetic chemistry, showcasing the intricate manipulation of molecular architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step procedures. It begins with the preparation of intermediate compounds such as 4-(benzyloxy)benzene and 4-(4-methoxyphenyl)-1,3-thiazole. These intermediates undergo coupling reactions, often mediated by catalysts like palladium, under controlled temperatures and pressures. The final step involves the formation of the triazole ring through cyclization, typically in the presence of azide precursors.
Industrial Production Methods: On an industrial scale, the production of this compound demands optimization of reaction conditions to maximize yield and purity. This involves the use of continuous flow reactors, which offer better control over reaction parameters compared to batch processes. Purification steps such as recrystallization and column chromatography are employed to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is capable of undergoing various chemical reactions, including:
Oxidation: : Oxidative cleavage of benzyl groups or methoxy groups can be achieved using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the compound may involve hydrogenation in the presence of catalysts such as palladium on carbon.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halides for substitution reactions. Conditions such as solvent choice, temperature, and reaction time are crucial for the success of these reactions.
Major Products: Major products from these reactions vary based on the functional groups introduced or removed. Oxidation may yield aldehydes or carboxylic acids, reduction may result in fully saturated derivatives, and substitution can lead to a variety of functionalized compounds.
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine has garnered interest in multiple research fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules and materials.
Biology: : Studied for its potential as a bioactive molecule, exhibiting properties such as antimicrobial, antifungal, and anticancer activities.
Medicine: : Investigated for its therapeutic potential, particularly in drug development for targeting specific biological pathways.
Industry: : Utilized in the manufacture of advanced materials, including polymers and catalysts.
Mechanism of Action
The biological activity of this compound is often attributed to its ability to interact with specific molecular targets. The triazole and thiazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their function. These interactions can influence cellular pathways, leading to effects such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine stands out due to its unique combination of functional groups and ring structures. Similar compounds include:
1-[4-(Benzyloxy)phenyl]-1H-1,2,3-triazole: : Lacks the thiazole and methoxyphenyl groups, which can limit its chemical versatility.
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine: : Does not have the benzyloxyphenyl group, affecting its bioactivity and reactivity profile.
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole: : Absence of the benzyloxy and amino groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S/c1-31-20-11-7-18(8-12-20)22-16-33-25(27-22)23-24(26)30(29-28-23)19-9-13-21(14-10-19)32-15-17-5-3-2-4-6-17/h2-14,16H,15,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYVABKVJQBYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OCC5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
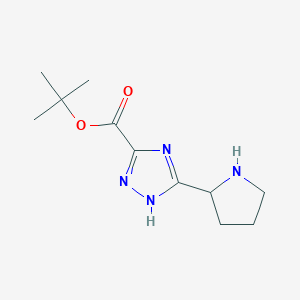
![5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole](/img/structure/B2486331.png)
![2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)
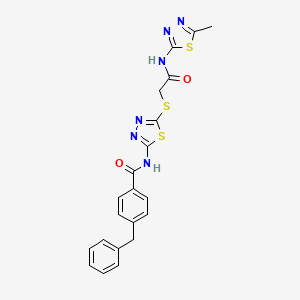
![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2486334.png)
![N-(2,4-dimethoxyphenyl)-4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2486336.png)

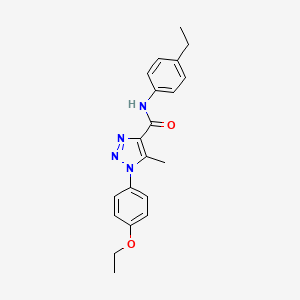
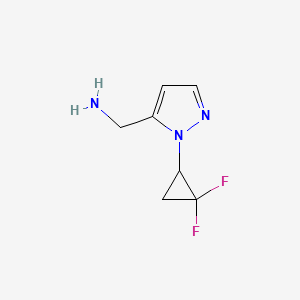
![2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B2486343.png)
![(3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2486346.png)

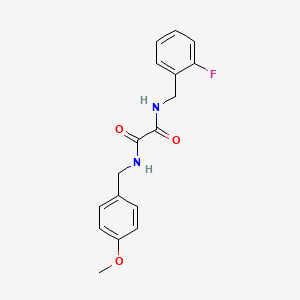
![4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B2486352.png)
